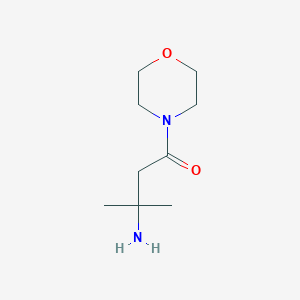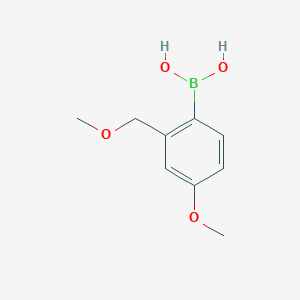
4-甲氧基-2-(甲氧基甲基)苯基硼酸
描述
4-Methoxy-2-(methoxymethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and methoxymethyl groups. The molecular formula of 4-Methoxy-2-(methoxymethyl)phenylboronic acid is C9H13BO4, and it has a molecular weight of 196.01 g/mol .
科学研究应用
4-Methoxy-2-(methoxymethyl)phenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
4-Methoxy-2-(methoxymethyl)phenylboronic acid is a type of boronic acid, which are commonly used as reagents in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are unsaturated bonds in organic molecules, where it can add a boron atom .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition. This involves the donation of electrons from the palladium catalyst to form a new Pd-C bond . The compound can also undergo transmetalation, a process where the organic group is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway. This pathway is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The downstream effects include the formation of biaryl compounds, which are important structures in many biologically active molecules .
Pharmacokinetics
Boronic acids in general are known to have varying degrees of stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of 4-Methoxy-2-(methoxymethyl)phenylboronic acid can be influenced by various environmental factors. For example, the pH of the environment can strongly influence the rate of the reaction . Additionally, the presence of certain catalysts, such as palladium complexes, can enhance the compound’s reactivity .
生化分析
Biochemical Properties
4-Methoxy-2-(methoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and inhibitors. The compound interacts with enzymes such as serine proteases and glycosidases by forming boronate esters with the active site serine or other nucleophilic residues. These interactions can inhibit enzyme activity, making 4-Methoxy-2-(methoxymethyl)phenylboronic acid a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Cellular Effects
In cellular contexts, 4-Methoxy-2-(methoxymethyl)phenylboronic acid can influence various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound can inhibit kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression and cellular metabolism, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Methoxy-2-(methoxymethyl)phenylboronic acid exerts its effects through the formation of covalent bonds with biomolecules. The boronic acid moiety interacts with hydroxyl groups on serine, threonine, or tyrosine residues in proteins, forming stable boronate esters. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The effects of 4-Methoxy-2-(methoxymethyl)phenylboronic acid in laboratory settings can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained interaction with target biomolecules. In vivo studies indicate that metabolic processes can lead to the gradual degradation of the compound, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of 4-Methoxy-2-(methoxymethyl)phenylboronic acid in animal models are dose-dependent. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit off-target effects and toxicity, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential harm .
Metabolic Pathways
4-Methoxy-2-(methoxymethyl)phenylboronic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering the levels of key metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxymethyl)phenylboronic acid typically involves the reaction of 4-methoxy-2-(methoxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired boronic acid .
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-2-(methoxymethyl)phenylboronic acid are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-Methoxy-2-(methoxymethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy and methoxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.
Oxidation: Phenols and quinones are common oxidation products.
Substitution: Substituted phenyl derivatives are typically formed.
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: This compound lacks the methoxymethyl group and has a simpler structure.
2-Methyl-4-methoxyphenylboronic acid: This compound has a methyl group instead of a methoxymethyl group.
4-Anisylboronic acid:
Uniqueness
4-Methoxy-2-(methoxymethyl)phenylboronic acid is unique due to the presence of both methoxy and methoxymethyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also enhance the compound’s solubility and stability, making it a valuable reagent in various synthetic applications .
属性
IUPAC Name |
[4-methoxy-2-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-5-8(14-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLRYELPUQTVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


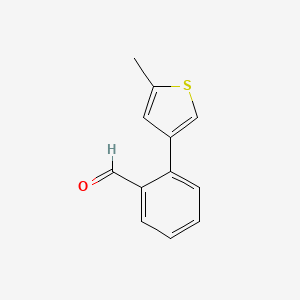
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
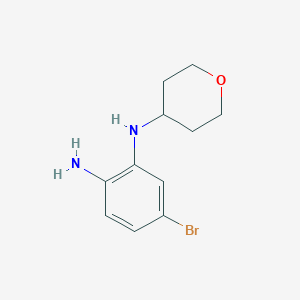
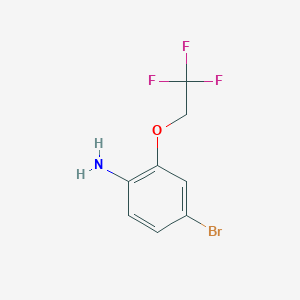
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1400035.png)

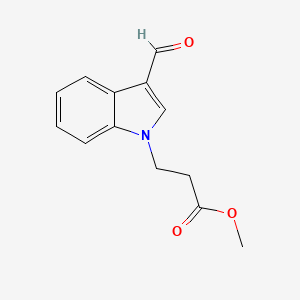
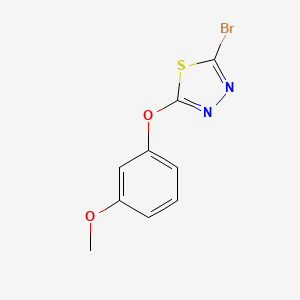
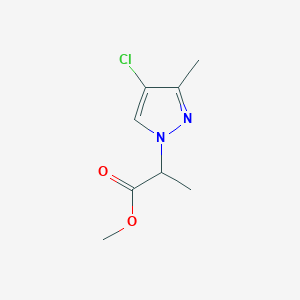
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)
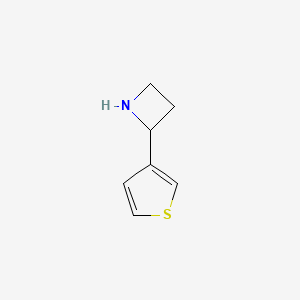
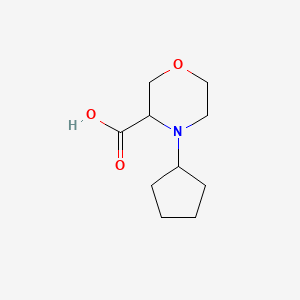
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
